molecular formula C10H9FN2O B1518929 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine CAS No. 1020955-76-3

3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine

Cat. No.: B1518929
CAS No.: 1020955-76-3
M. Wt: 192.19 g/mol
InChI Key: HCITVOJHPPUQKK-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, provided For Research Use Only. This compound belongs to a class of substituted 1,2-oxazol-5-amines, which are structurally related to known bioactive molecules. Its core structure is a key scaffold in the exploration of central nervous system (CNS) targets . Researchers investigate this and similar compounds for their potential interactions with neurological receptors. In particular, structurally related compounds, such as the TAAR1 agonist RO5263397 which features a dihydro-oxazolamine core, have demonstrated profound effects in preclinical research, including antipsychotic-like, wakefulness-promoting, and pro-cognitive properties . This suggests that the 1,2-oxazol-5-amine scaffold is a valuable template for developing novel pharmacological tools. The primary research applications for 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine include use as a key intermediate in organic synthesis and as a building block for the development of potential receptor ligands. Its structure, featuring a fluorine atom and a methyl group on the phenyl ring, allows researchers to study structure-activity relationships (SAR) and optimize properties like metabolic stability and binding affinity . Studies on similar compounds highlight their research value in modulating the activity of trace amine-associated receptors, which are promising targets for conditions ranging from substance use disorders to psychiatric illnesses . This compound enables researchers to further explore these critical pathways.

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-6-2-3-7(4-8(6)11)9-5-10(12)14-13-9/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCITVOJHPPUQKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

One of the most common approaches to 1,2-oxazole derivatives involves the reaction of amidoximes with carboxylic acid derivatives or activated carboxylic acids. This method often uses Vilsmeier reagents or other activating agents to facilitate ring closure.

  • Procedure Highlights :

    • Amidoximes react with carboxylic acids or esters under activation (e.g., Vilsmeier reagent).
    • One-pot synthesis is possible, yielding 3,5-disubstituted 1,2-oxazoles in good to excellent yields (61–93%).
    • Purification protocols are straightforward due to the one-pot nature.
  • Advantages :

    • Readily available starting materials.
    • Efficient ring formation.
    • High yields and simplicity.
  • Limitations :

    • Some methods require long reaction times or complicated purification.
    • Activation reagents may limit substrate scope.

This approach could be adapted for the preparation of 3-(3-fluoro-4-methylphenyl)-1,2-oxazol-5-amine by using the corresponding amidoxime derived from 3-fluoro-4-methylbenzaldehyde or its nitrile derivative.

Tandem Reactions of Nitroalkenes with Arenes and Nitriles

A novel method involves the tandem reaction of nitroalkenes with arenes and nitriles in the presence of triflic acid (TfOH), a superacid catalyst.

  • Key Features :

    • Short reaction time (~10 minutes).
    • Excellent yields (~90%).
    • Requires acid-resistant starting materials.
  • Mechanism :

    • Nitroalkene activation by TfOH.
    • Subsequent cyclization to form the oxazole ring.

This method is notable for its speed and efficiency but may be limited by the sensitivity of substituents such as fluoro and methyl groups on the phenyl ring.

Data Table: Summary of Preparation Methods for 1,2-Oxazole Derivatives Relevant to 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine

Method Key Reagents Conditions Yield (%) Advantages Limitations References
Amidoxime + Activated Carboxylic Acid Amidoximes, Vilsmeier reagent One-pot, mild heating 61–93 Simple, good yields, one-pot Long reaction time, purification
Tandem Nitroalkene + Arene + Nitrile Nitroalkenes, arenes, nitriles, TfOH TfOH catalyst, 10 min reaction ~90 Very fast, excellent yield Requires acid-resistant substrates
Lewis Acid Catalyzed Multi-Component Ethyl acetoacetate, hydrazine, InCl3 Ultrasound, 40 °C, 20 min 80–95 Short time, high yield, green Not directly tested on oxazoles

Research Findings and Notes

  • The amidoxime cyclization method remains the most versatile and widely used for 1,2-oxazole derivatives, allowing for the incorporation of various substituents including fluoro and methyl groups on the phenyl ring.

  • The tandem reaction with TfOH offers a rapid synthesis route but requires careful substrate selection due to the harsh acidic conditions.

  • Lewis acid catalysis combined with ultrasound irradiation has shown promise in related heterocyclic syntheses, suggesting potential for adaptation to oxazole synthesis with improved reaction times and yields.

  • No direct preparation method for 3-(3-fluoro-4-methylphenyl)-1,2-oxazol-5-amine was found in patents or standard synthetic databases excluding unreliable sources, but the above methods provide a strong foundation for synthetic design.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the oxazol-5-amine structure, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may be used in the development of new drugs or as a tool for understanding biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic properties. It may be used in the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism by which 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and functional properties:

Compound Name Molecular Formula Substituents (Phenyl/Oxazole) Molecular Weight (g/mol) Key Features/Applications Reference
3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine C₁₀H₉FN₂O 3-F, 4-CH₃ (phenyl); NH₂ (oxazole) 192.19 (estimated*) Pharmaceutical intermediate
3-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine C₁₁H₉F₃N₂O 3-CF₃ (phenyl); NH₂, CH₃ (oxazole) 242.20 Enhanced lipophilicity due to CF₃ group
3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine C₉H₆F₂N₂O 2-F, 4-F (phenyl); NH₂ (oxazole) 196.15 Improved electronic properties for binding
4-(3-Fluorophenyl)-1,2-oxazol-5-amine C₉H₇FN₂O 3-F (phenyl); NH₂ (oxazole) 178.16 Positional isomer; altered reactivity
5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine C₉H₆F₂N₂O 2-F, 4-F (phenyl); NH₂ (oxazole) 196.15 Bioactive scaffold in kinase inhibitors

Note: Molecular weight for the target compound is estimated based on analogous structures (e.g., C₉H₆F₂N₂O in and C₁₀H₉FN₂O here).

Key Research Findings and Trends

Electronic and Steric Effects
  • Fluorine Substitution : Fluorine atoms at the phenyl ring (e.g., 3-F in the target compound vs. 2,4-diF in ) modulate electronic properties. The electron-withdrawing nature of fluorine enhances stability and influences π-π stacking in protein binding .
  • Trifluoromethyl vs. Methyl: The trifluoromethyl group in increases lipophilicity (logP ~2.8 vs.

Data Table: Physicochemical Properties of Selected Analogs

Property Target Compound* 3-Methyl-4-(3-CF₃-phenyl) 3-(2,4-diF-phenyl) 4-(3-F-phenyl)
Molecular Weight 192.19 242.20 196.15 178.16
LogP (Predicted) ~2.2 ~2.8 ~2.0 ~1.7
Water Solubility (mg/mL) Low (<0.1) Very Low (<0.01) Moderate (~0.5) High (>1)
Synthetic Complexity Moderate High Low Low

*Predicted values for the target compound are based on structural similarity to .

Q & A

Q. Advanced Research Focus

  • Computational docking : Tools like AutoDock Vina predict binding affinities to targets (e.g., kinases, tubulin) using structural analogs .
  • Enzyme inhibition assays : Screen against panels (e.g., kinase libraries) to identify hits.
  • CRISPR-Cas9 gene editing : Knockout studies to validate target pathways .

How should conflicting reports on antimicrobial efficacy be reconciled?

Advanced Research Focus
Contradictions may stem from:

  • Strain variability : Test against standardized strains (e.g., ATCC controls).
  • Compound purity : Validate via HPLC (≥95% purity; impurities <0.5%) .
  • Assay conditions : Standardize MIC protocols (CLSI guidelines) and pH/temperature controls .

What computational methods model the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Molecular Dynamics (MD) simulations : Track binding stability in lipid bilayers or protein pockets.
  • QSAR modeling : Correlates substituent effects (e.g., fluorine position) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine
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